molecular formula C11H11BrN4 B564553 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide CAS No. 1246819-52-2

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide

Cat. No.: B564553
CAS No.: 1246819-52-2
M. Wt: 279.141
InChI Key: MICSCRZPQICXNA-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of imidazoquinoline, a class of compounds that have significant biological and chemical importance. This compound is often used in scientific research due to its mutagenic and carcinogenic properties .

Preparation Methods

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction is followed by a series of purification steps to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is widely used in scientific research due to its mutagenic and carcinogenic properties. It is often used to study the mechanisms of mutagenesis and carcinogenesis in vitro. Additionally, it is used in the development of enzyme-linked immunosorbent assays (ELISAs) for detecting specific biomolecules . Its applications extend to fields such as chemistry, biology, medicine, and industry, where it serves as a model compound for studying the effects of mutagens and carcinogens .

Comparison with Similar Compounds

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is unique due to its specific structure and properties. Similar compounds include other imidazoquinoline derivatives such as:

  • 2-Amino-3-methylimidazo[4,5-f]quinoline
  • 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline
  • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline

These compounds share similar mutagenic and carcinogenic properties but differ in their specific chemical structures and reactivity .

Properties

IUPAC Name

3-methylimidazo[4,5-f]isoquinolin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.BrH/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICSCRZPQICXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747010
Record name 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-52-2
Record name 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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